

a-Tosyl-(4-fluorobenzyl) isocyanide physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: a-Tosyl-(4-fluorobenzyl)
isocyanide

Cat. No.: B071445

[Get Quote](#)

An In-depth Technical Guide to a-Tosyl-(4-fluorobenzyl) isocyanide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **a-Tosyl-(4-fluorobenzyl) isocyanide**, a versatile reagent in organic synthesis. The information presented herein is intended to support research and development activities by providing key data on its characteristics, reactivity, and handling.

Physicochemical Properties

a-Tosyl-(4-fluorobenzyl) isocyanide is an organosulfur compound that serves as a valuable building block in the synthesis of complex organic molecules.^[1] Its key physical and chemical identifiers are summarized in the table below. The compound's structure, featuring a tosyl group, a 4-fluorobenzyl moiety, and a reactive isocyanide group, makes it particularly useful in multicomponent reactions.^[1] While specific experimental data on all physical properties are not readily available, the properties of related tosyl isocyanide compounds suggest it has limited solubility in water due to the hydrophobic nature of its aromatic rings, but is likely soluble in polar organic solvents.^[2] For handling and storage, it is recommended to keep it in a dry, sealed container at 2-8°C.^{[3][4][5]}

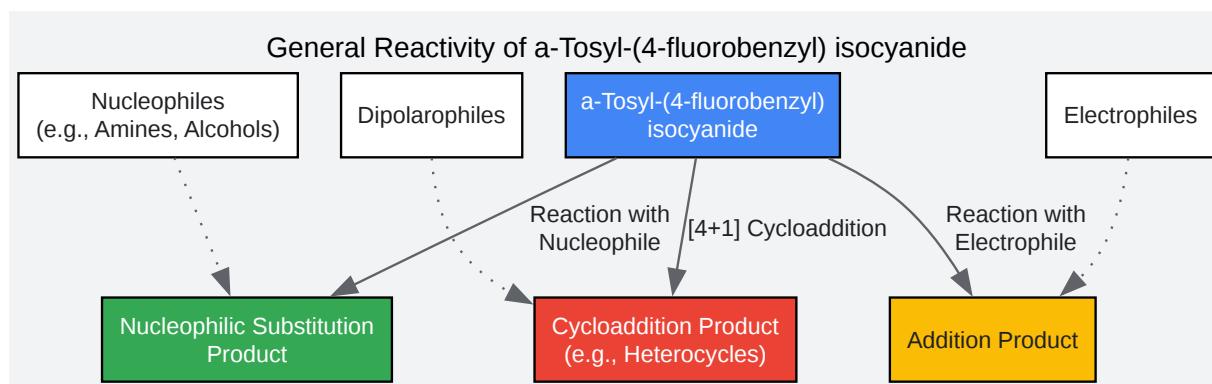
Property	Value	Reference
CAS Number	165806-95-1	[1] [6]
Molecular Formula	C ₁₅ H ₁₂ FNO ₂ S	[1] [6]
Molecular Weight	289.3 g/mol	[6]
IUPAC Name	1-[(4-fluorophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene	[6]
Synonyms	alpha-(p-Toluenesulfonyl)-4-fluorobenzylisonitrile, 1-fluoro-4-(isocyano(tosyl)methyl)benzene	[6]
Appearance	Likely a solid (e.g., sandy or yellow solid, based on related compounds)	[7] [8]

Spectroscopic Data

Detailed spectroscopic data for **a-Tosyl-(4-fluorobenzyl) isocyanide** is not extensively published. However, based on its chemical structure and general principles of spectroscopy for isocyanides, the following characteristics can be expected:

Technique	Expected Features
Infrared (IR) Spectroscopy	A strong, characteristic absorption band for the isocyanide ($\text{-N}\equiv\text{C}$) stretching vibration is expected in the range of $2165\text{--}2110\text{ cm}^{-1}$. ^[9] [10]
^1H NMR Spectroscopy	Expected signals would include aromatic protons from the tosyl and fluorobenzyl groups, a singlet for the methyl group on the tosyl moiety, and a singlet for the methine proton adjacent to the isocyanide and sulfonyl groups.
^{13}C NMR Spectroscopy	Signals corresponding to the carbons of the aromatic rings, the methyl group, the methine carbon, and the characteristic isocyanide carbon are anticipated.
Mass Spectrometry	The mass spectrum would show the molecular ion peak. Fragmentation patterns would likely involve the loss of the tosyl group, the fluorobenzyl group, and other characteristic cleavages.

Chemical Properties and Reactivity


The chemistry of **a-Tosyl-(4-fluorobenzyl) isocyanide** is dominated by the highly reactive isocyanide functional group.^[1] This group's electronic structure allows it to act as both a nucleophile and an electrophile, making it a versatile participant in a variety of organic transformations.^{[1][2]}

Key Reactions:

- Nucleophilic Substitution: The isocyanide group can be displaced by various nucleophiles, such as amines and alcohols, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds.^[1]
- Addition Reactions: It readily undergoes addition reactions with electrophiles.

- Cycloaddition Reactions: This compound is a valuable substrate in cycloaddition reactions, such as the van Leusen multicomponent reaction, to synthesize five-membered heterocyclic rings which are important structural motifs in pharmaceuticals.[1]
- Hydrolysis: Isocyanides are sensitive to acidic conditions and can be hydrolyzed to the corresponding formamides.[9]

The reactivity of the isocyanide group makes **α -Tosyl-(4-fluorobenzyl) isocyanide** a key intermediate in the synthesis of diverse and complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.[2][8]

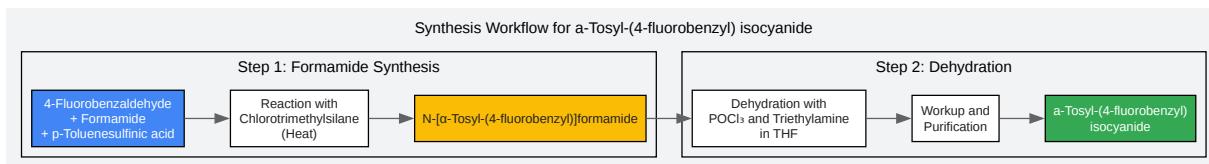
[Click to download full resolution via product page](#)

Caption: General reaction pathways for **α -Tosyl-(4-fluorobenzyl) isocyanide**.

Experimental Protocols

Synthesis of α -Tosyl-(4-fluorobenzyl) isocyanide

A common method for the synthesis of α -tosyl isocyanides involves the dehydration of the corresponding N-(α -tosylbenzyl)formamide. The following is a generalized protocol adapted from procedures for similar compounds.[7][11]


Step 1: Synthesis of N-[α -Tosyl-(4-fluorobenzyl)]formamide

- To a solution of 4-fluorobenzaldehyde and formamide in a suitable solvent (e.g., a mixture of acetonitrile and toluene), add chlorotrimethylsilane.

- Heat the reaction mixture (e.g., to 50°C) for several hours.
- Add p-toluenesulfinic acid to the reaction mixture and continue heating for an additional period.
- After cooling, the product can be isolated by precipitation and filtration.

Step 2: Dehydration to α -Tosyl-(4-fluorobenzyl) isocyanide

- Dissolve the $\text{N}[\alpha\text{-Tosyl-(4-fluorobenzyl)}]\text{formamide}$ intermediate in an anhydrous aprotic solvent, such as tetrahydrofuran (THF).
- Add phosphorus oxychloride (POCl_3) to the solution and stir.
- Cool the mixture in an ice bath.
- Slowly add triethylamine (a base) to the reaction mixture, maintaining a low temperature.
- Allow the reaction to proceed for a couple of hours at a slightly elevated temperature (e.g., 20-30°C).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.

[Click to download full resolution via product page](#)

Caption: A generalized two-step synthesis workflow for **a-Tosyl-(4-fluorobenzyl) isocyanide**.

Safety and Handling

Isocyanides are known for their strong, unpleasant odors and potential toxicity.^[10] The GHS hazard statements for this compound indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[6] Therefore, it is crucial to handle **a-Tosyl-(4-fluorobenzyl) isocyanide** in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its sensitivity to air and moisture, it should be handled under an inert atmosphere where possible.^[2]

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. a-Tosyl-(4-fluorobenzyl) isocyanide | 165806-95-1 | Benchchem [benchchem.com]
- 2. Buy a-Tosyl-(4-chlorobenzyl) isocyanide | 918892-30-5 [smolecule.com]
- 3. 918892-30-5|a-Tosyl-(4-chlorobenzyl) isocyanide|BLD Pharm [bldpharm.com]
- 4. A-TOSYL-(4-CHLOROBENZYL) ISOCYANIDE | 918892-30-5 [amp.chemicalbook.com]
- 5. a-Tosyl-(4-bromobenzyl) isocyanide | 655254-61-8 [sigmaaldrich.com]
- 6. a-Tosyl-(4-fluorobenzyl) isocyanide | C15H12FNO2S | CID 10827289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. α -Tosyl-(2,4-difluorobenzyl)isocyanide synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]

- 9. Isocyanide - Wikipedia [en.wikipedia.org]
- 10. scienceinfo.com [scienceinfo.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [a-Tosyl-(4-fluorobenzyl) isocyanide physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071445#a-tosyl-4-fluorobenzyl-isocyanide-physical-and-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com